molecular formula C5H4ClNO2 B3020862 5-Methyl-4-isoxazolecarbonyl chloride CAS No. 67305-24-2

5-Methyl-4-isoxazolecarbonyl chloride

Cat. No. B3020862
CAS RN: 67305-24-2
M. Wt: 145.54
InChI Key: ZKAQPVQEYCFRTK-UHFFFAOYSA-N
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Description

The compound of interest, 5-Methyl-4-isoxazolecarbonyl chloride, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. This particular derivative is characterized by a methyl group at the 5-position and a carbonyl chloride group at the 4-position of the isoxazole ring. The presence of the carbonyl chloride group makes it a reactive intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles involves a one-pot reaction from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . Another example is the synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, which is achieved through oximation, chlorination, cyclization, hydrolysis, and acyl chlorination starting from 2-chloro-6-fluorobenzaldehyde . These methods demonstrate the versatility of isoxazole derivatives in chemical synthesis.

Molecular Structure Analysis

Isoxazole derivatives exhibit interesting molecular structures that can be studied using various spectroscopic techniques. For example, the structure of 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one was characterized by X-ray diffraction, NMR spectroscopy, and DFT calculations, revealing a unique parallelogram-void supramolecular architecture in the solid state . Similarly, the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was determined by X-ray diffraction, showing an offset π-stacking between the planar benzoyl-substituted diazole moieties .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For instance, methyl (trimethylsilylmethyl)acetylenecarboxylate, a precursor for di-exo-methylene derivatives of isoxazolines, reacts with nitrile oxides to yield cycloadducts, which can be further transformed into fused isoxazoles . Additionally, the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones demonstrates the potential of light-induced reactions for the efficient production of isoxazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of substituents such as methyl groups, carbonyl groups, and halogens can affect the compound's reactivity, boiling point, solubility, and other physical properties. For example, the method of quality control of 3-phenyl-5-methylisoxazole-4-carbonic acid chloranhydride using high-performance liquid chromatography indicates the importance of analytical techniques in assessing the purity and concentration of these compounds during industrial synthesis .

Scientific Research Applications

Quality Control in Industrial Synthesis

5-Methyl-4-isoxazolecarbonyl chloride plays a crucial role in quality control during industrial synthesis. A study by Vtorov et al. (1985) developed a method for its quantitative determination, essential for estimating the quality of oxacillin synthesis. This process involves transforming the compound into an isopropyl ester for high-efficiency liquid chromatography.

Synthesis of Bioactive Compounds

The compound is integral in synthesizing bioactive compounds. For instance, Fossa et al. (1991) used it for creating 5-substituted 4-isoxazolecarboxamides, which exhibited platelet antiaggregating activity and mild anti-inflammatory effects.

Intermediate in Triazole Derivatives

5-Methyl-4-isoxazolecarbonyl chloride serves as a key intermediate in synthesizing triazole derivatives, which are significant in various applications. Hui (2007) outlined a process involving multiple steps, demonstrating its versatility in synthetic chemistry.

Antineoplastic and Antifilarial Agents Synthesis

The compound's utility extends to synthesizing potential antineoplastic and antifilarial agents. Ram et al. (1992) explored its use in creating a series of benzimidazole-2-carbamates, highlighting its potential in developing new pharmaceuticals.

Luminescent Rhenium(I) Tricarbonyl Complexes

In the field of photophysical properties, 5-Methyl-4-isoxazolecarbonyl chloride is used in synthesizing luminescent complexes. Li et al. (2012) demonstrated its application in creating rhenium(I) tricarbonyl chloride complexes with unique blue-green luminescence.

Development of Novel Pyrazoline Derivatives

The compound is also significant in synthesizing pyrazoline derivatives. Şenol et al. (2020) investigated its role in creating new pyrazolines, analyzing their absorption and fluorescence properties, which are important in various scientific fields.

Continuous Flow Photochemical Synthesis

5-Methyl-4-isoxazolecarbonyl chloride is also used in continuous flow photochemical synthesis, as shown by Sampaio et al. (2023). This study highlighted its application in synthesizing isoxazole-5(4H)-ones and investigating their larvicidal activity.

Corrosion Inhibition

In the field of materials science, the compound is used for corrosion inhibition. Zucchi et al. (1996) studied the inhibiting action of tetrazole derivatives, including those derived from 5-Methyl-4-isoxazolecarbonyl chloride, on copper corrosion.

Bacterial Respiration Visualization

The compound aids in visualizing actively respiring bacteria. Rodriguez et al. (1992) utilized a derivative of it for bacterial enumeration in environmental samples, demonstrating its importance in microbiological research.

Antibacterial and Antifungal Activities

It's also pivotal in synthesizing compounds with antibacterial and antifungal activities. Chitra et al. (2010) synthesized derivatives that showed significant activity against various bacteria and fungi, illustrating its potential in developing new antimicrobial agents.

Controlled-Release Formulations

In agricultural science, 5-Methyl-4-isoxazolecarbonyl chloride is used in developing controlled-release formulations. Tai et al. (2002) created a polymer that releases an active agent for fungicidal effects, showcasing its application in sustainable agriculture.

Hypoglycemic Agent Development

The compound has been studied as a potential hypoglycemic agent. Riggi et al. (1968) investigated its efficacy in lowering blood glucose concentration in various animal models, indicating its possible use in diabetes treatment.

Synthesis of Functionalized Pyrazoles

In chemical synthesis, its derivatives are used for creating functionalized pyrazoles. Grotjahn et al. (2002) presented methods to install various groups at specific positions on pyrazoles, demonstrating its versatility in organic synthesis.

Isoxazole and Oxazole Derivatives Synthesis

5-Methyl-4-isoxazolecarbonyl chloride is essential in synthesizing isoxazole and oxazole derivatives. Serebryannikova et al. (2019) explored its use in a novel synthesis approach, highlighting its significance in creating diverse organic compounds.

Synthesis of Pyridine Derivatives

The compound is also involved in synthesizing pyridine derivatives. Al-Issa (2012) demonstrated its application in creating a series of pyridine carbonitriles, essential for various chemical and pharmaceutical applications.

Removal of Polar Pollutants

In environmental science, derivatives of 5-Methyl-4-isoxazolecarbonyl chloride are studied for the removal of polar pollutants. Reemtsma et al. (2010) investigated its role in eliminating benzotriazoles from wastewater, demonstrating its importance in water treatment processes.

Corrosion Inhibition Studies

Its derivatives have been studied for corrosion inhibition in HCl solutions. Yadav et al. (2016) synthesized pyranopyrazole derivatives and tested their effectiveness as corrosion inhibitors, showcasing its potential in material protection.

Safety And Hazards

5-Methyl-4-isoxazolecarbonyl chloride is a combustible solid. As with any chemical, proper handling, storage, and safety precautions are essential. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

5-methyl-1,2-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAQPVQEYCFRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00983586
Record name 5-Methyl-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-isoxazolecarbonyl chloride

CAS RN

6505-43-7, 67305-24-2
Record name 5-Methyl-1,2-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00983586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,2-oxazole-4-carbonyl chloride
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Synthesis routes and methods I

Procedure details

Thionyl chloride (118 g) was added to 5-methylisoxazol-4-yl carboxylic acid (42 g) and stirred at room temperature as dimethylformamide (0.2 ml) was added. The solution was heated under reflux for 2 hours with stirring. Excess thionyl chloride was removed in vacuo at 50° C., then the residue was distilled through a 15 cm Vigreaux column at reduced pressure to give an oil, b.p. 32°-34° C./0.1 mm Hg.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

127.1 g (1.0 mol) of 5-methylisoxazole-4-carboxylic acid are initially introduced into 1 l of toluene, 129.8 g (1.1 mol) of thionyl chloride are added dropwise and the mixture is then heated at 80° C. for 6 h. The volume is concentrated under reduced pressure to approximately one half and the toluene solution is used directly for further reactions.
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Citations

For This Compound
5
Citations
AK Soni, GLD Krupadanam, G Srimannarayana - Arkivoc, 2006 - arkat-usa.org
… To ω-substituted-2,4-dihydroxyacetophenones (10 mmoles) (1a-c) dissolved in acetone (50 ml) was added 3-(2-aryl)-5-methyl-4-isoxazolecarbonyl chloride (20 mmoles) (2a-c) and …
Number of citations: 12 www.arkat-usa.org
U Madsen, K Frydenvang, B Ebert… - Journal of medicinal …, 1996 - ACS Publications
… 3-(Benzyloxy)-5-methyl-4-isoxazolecarbonyl Chloride (11). To a suspension of 3-(benzyloxy)-5-methyl-4-isoxazolecarboxylic acid 18 (10) (1.0 g, 4.3 mmol) in thionyl chloride (5 mL) …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk
PB Grabar, I Grabnar, B Rozman, D Logar… - Drug metabolism and …, 2009 - ASPET
… standard of A77 1726 was synthesized from 5-methyl-4-isoxazolecarbonyl chloride and 4-(… 60C; then an equimolar amount of 5-methyl-4-isoxazolecarbonyl chloride was added, and the …
Number of citations: 50 dmd.aspetjournals.org
A Jose, D Guest, R LeGay, GJ Tizzard… - …, 2022 - Wiley Online Library
… 4-(Pentafluorosulfanyl)aniline was obtained from Fluorochem and 5-methyl-4-isoxazolecarbonyl chloride was purchased from Apollo Scientific. Magnesium sulphate and sodium …
A Jose - 2021 - sussex.figshare.com
This thesis focuses on developing SF5-substituted biologically active compounds or building blocks, often using microwave synthesis. SF5 is a fluorine containing functional group that …
Number of citations: 0 sussex.figshare.com

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